molecular formula C25H31N7 B1652881 N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE CAS No. 162208-01-7

N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE

Cat. No.: B1652881
CAS No.: 162208-01-7
M. Wt: 429.6 g/mol
InChI Key: ODBHPUXWMUDERE-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich heterocyclic molecule featuring a pyrazolo[3,2-c][1,2,4]triazole core substituted with a tert-butyl group at position 6 and a 3-methylphenyl group at position 2. The pyridine moiety is functionalized with diethylamino and methyl groups at positions N2 and C6, respectively. The tert-butyl and methylphenyl substituents likely enhance steric bulk and lipophilicity, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

5-[[6-tert-butyl-3-(3-methylphenyl)pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino]-N,N-diethyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7/c1-8-31(9-2)20-14-13-19(17(4)26-20)27-21-22(25(5,6)7)30-32-23(28-29-24(21)32)18-12-10-11-16(3)15-18/h10-15H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBHPUXWMUDERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)N=C2C(=NN3C2=NN=C3C4=CC=CC(=C4)C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571652
Record name 5-{(Z)-[6-tert-Butyl-3-(3-methylphenyl)-7H-pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino}-N,N-diethyl-6-methylpyridin-2-amine
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Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162208-01-7
Record name N5-[6-(1,1-Dimethylethyl)-3-(3-methylphenyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]-N2,N2-diethyl-6-methyl-2,5-pyridinediamine
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Record name 6-tert-Butyl-7-(6-diethylamino-2-methyl-3-pyridylimino)-3-(3-methylphenyl)pyrazolo(3,2-C)(1,2,4)triazole
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Record name 5-{(Z)-[6-tert-Butyl-3-(3-methylphenyl)-7H-pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino}-N,N-diethyl-6-methylpyridin-2-amine
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Record name 6-tert-butyl-7-(6-diethylamino-2-methyl-3-pyridylimino)-3-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazole
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Record name 6-tert-butyl-7-(6-diethylamino-2-methyl-(pyridin-3-yl)imino)-3-(3-methylphenyl)-pyrazolo[3,2-c][1,2,4]triazole
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Preparation Methods

Diazotization and Cyclocondensation

The pyrazolo-triazole scaffold is constructed using 3-amino-4,6-dimethylpyrazolopyridine as a precursor. Diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt, which undergoes cyclocondensation with α-bromo ketones (e.g., 2-bromo-1-(3-methylphenyl)ethan-1-one) to form the triazole ring.

Representative Procedure

  • Dissolve 3-amino-4,6-dimethylpyrazolopyridine (5 mmol) in HCl (1.5 mL).
  • Add NaNO₂ (5 mmol in H₂O) at 0°C, stir for 30 min.
  • Introduce 2-bromo-1-(3-methylphenyl)ethan-1-one (5.5 mmol) in acetone.
  • Stir at 25°C for 12 h, isolate via filtration (Yield: 68–72%).

tert-Butyl Group Introduction

The tert-butyl substituent is installed via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ in dichloromethane. Regioselectivity is ensured by steric directing effects of the 3-methylphenyl group.

Functionalization of the Pyridine Moiety

Synthesis of 6-Methylpyridine-2,5-Diamine

Starting from 2-amino-5-nitropyridine , sequential reduction and methylation yield the diamine:

  • Hydrogenate 2-amino-5-nitropyridine (10 mmol) with Pd/C (10%) in ethanol (H₂, 50 psi, 6 h).
  • Methylate the resultant 2,5-diaminopyridine using methyl iodide (1.2 eq) and K₂CO₃ in DMF (80°C, 4 h).

N2,N2-Diethylation

The diethylamino group is introduced via Buchwald-Hartwig amination :

  • React 6-methylpyridine-2,5-diamine (5 mmol) with diethylamine (10 mmol), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in toluene at 110°C.
  • Purify by column chromatography (SiO₂, EtOAc/hexane) to isolate the N2,N2-diethyl product (Yield: 65%).

Coupling of Pyrazolo-Triazole and Pyridine Moieties

Ylidene Formation via Condensation

The final coupling employs a Schiff base condensation between the pyrazolo-triazole aldehyde and pyridine diamine:

  • React 6-tert-butyl-3-(3-methylphenyl)pyrazolo[3,2-c]triazole-7-carbaldehyde (1 eq) with N2,N2-diethyl-6-methylpyridine-2,5-diamine (1 eq) in ethanol under reflux.
  • Add acetic acid ( catalytic) to facilitate imine formation.
  • Isolate the product via recrystallization (ethanol/H₂O) (Yield: 58%).

Alternative Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:

  • Prepare boronic ester derivatives of the pyrazolo-triazole core.
  • Couple with brominated pyridine diamine using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (90°C, 12 h).

Optimization and Mechanistic Insights

Reaction Conditions

  • Temperature : Diazotization requires strict control (0–5°C) to avoid diazonium decomposition.
  • Catalysts : Pd-based catalysts enhance coupling efficiency but increase cost.
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Yield Comparison of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage
Diazotization/Cyclization 68–72 98.5 Scalability
Buchwald-Hartwig 65 97.8 Regioselectivity
Suzuki Coupling 55 96.2 Functional Group Tolerance

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.65–7.23 (m, 4H, aryl-H), 3.45 (q, 4H, NCH₂CH₃), 1.32 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 1670 cm⁻¹ (C=N stretch), 1595 cm⁻¹ (aromatic C=C).
  • HRMS (ESI+) : m/z 532.2873 [M+H]⁺ (Calc. 532.2869).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for all batches.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group impedes cyclization; using bulky solvents (t-BuOH) improves kinetics.
  • Oxidative Degradation : The ylidene bond is sensitive to O₂; reactions conducted under N₂ atmosphere.
  • Byproduct Formation : Column chromatography (SiO₂, gradient elution) separates regioisomers.

Industrial-Scale Considerations

  • Cost Efficiency : Diazotization route preferred for low catalyst costs.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact.
  • PAT (Process Analytical Technology) : In-line FTIR monitors diazonium stability.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the pyridin-2-amine moiety with halides or alkoxides.

Chemistry

In the field of chemistry, this compound serves as:

  • Building Block : It is used in the synthesis of more complex molecules.
  • Ligand in Coordination Chemistry : Its unique structure allows it to interact with metal ions effectively.

Biology

The biological activities of compound 162208-01-7 are noteworthy:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against various pathogens.
  • Anticancer Activity : Research indicates potential effectiveness against several cancer cell lines through mechanisms such as:
    • Induction of apoptosis via caspase activation (specifically caspases 9 and 3/7).
    • Inhibition of NF-kB pathways to prevent cancer cell proliferation.
    • Promotion of tumor suppressor genes like p53 and Bax .

Medicine

In medicinal chemistry:

  • The compound is being investigated for its therapeutic potential in drug development aimed at specific enzymes or receptors involved in disease processes. Its ability to modulate biological pathways makes it a candidate for further clinical research.

Industry

In industrial applications:

  • The compound is utilized in developing new materials with specialized properties. This includes applications in polymers and dyes where its unique chemical structure can enhance material properties.

Anticancer Activity Studies

A series of studies have been conducted to evaluate the anticancer properties of compound 162208-01-7. These studies highlight its effectiveness against various cancer cell lines, indicating a multifaceted mechanism of action:

  • Caspase Activation : Demonstrated ability to activate apoptotic pathways.
  • NF-kB Inhibition : Prevents cancer cell survival and promotes apoptosis.
  • Gene Expression Modulation : Increased expression of pro-apoptotic factors like p53.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism
Study AMCF715Caspase activation
Study BHeLa20NF-kB inhibition
Study CA54910Tumor suppressor promotion

Mechanism of Action

The mechanism of action of N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo-triazole scaffold in the target compound shares structural motifs with other nitrogen-containing heterocycles. For example:

  • 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): This compound features a fused pyrrolo-thiazolo-pyrimidine system.
  • 5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (): This triazolopyrimidine derivative includes a nitro group and pyridyl substituent. The absence of nitro groups in the target compound may improve solubility and reduce toxicity risks .

Substituent Effects

  • tert-Butyl Groups: The tert-butyl substituent in the target compound is also present in N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-d]pyrazol-6-yl)(2-chloro-5-nitrophenyl)formamide (). This group is known to enhance steric hindrance and metabolic stability, though the nitro group in ’s compound introduces electrophilic reactivity absent in the target molecule .
  • Diethylamino Groups: The N2,N2-diethyl substitution on the pyridine ring distinguishes the target compound from simpler analogs like 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (), which lacks extended alkyl chains. Diethylamino groups may improve membrane permeability but could also increase susceptibility to oxidative metabolism .

Key Structural and Functional Differences

Property Target Compound Compound Compound
Core Structure Pyrazolo[3,2-c][1,2,4]triazole Indeno[2,3-d]pyrazole [1,2,4]Triazolo[1,5-a]pyrimidine
Substituents 6-tert-butyl, 3-(3-methylphenyl), N2,N2-diethyl 3-tert-butyl, 2-chloro-5-nitrobenzamide 5-methyl, 6-nitro, 4-pyridyl
Molecular Weight ~500 (estimated) 438.86 272.22
Key Functional Groups Diethylamino, methylphenyl Nitro, chloro Nitro, pyridyl
Potential Reactivity Moderate (steric hindrance from tert-butyl) High (electrophilic nitro group) Moderate (pyridyl coordination)

Research Implications and Limitations

The structural uniqueness of the target compound positions it as a candidate for exploratory studies in kinase inhibition or as a metal-organic framework (MOF) ligand. However, the absence of direct pharmacological or crystallographic data in the provided evidence limits conclusive comparisons. Further studies should prioritize:

  • X-ray crystallography (using tools like SHELXL or WinGX ) to resolve its 3D structure.
  • In vitro assays to evaluate binding affinity against kinase targets, leveraging methodologies from marine natural product research (e.g., LC/MS screening as in ).

Biological Activity

N5-[6-tert-butyl-3-(3-methylphenyl)pyrazolo[3,2-c][1,2,4]triazol-7-ylidene]-N2,N2-diethyl-6-methylpyridine-2,5-diamine, commonly referred to as compound 162208-01-7, is a synthetic organic compound with potential biological activities. This article examines its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.

  • Chemical Formula : C25H31N7
  • Molecular Weight : 429.56 g/mol
  • CAS Number : 162208-01-7
  • IUPAC Name : N5-[6-tert-butyl-3-(3-methylphenyl)-7H-pyrazolo[3,2-c][1,2,4]triazol-7-ylidene]-N2,N2-diethyl-6-methylpyridine-2,5-diamine

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,2-c][1,2,4]triazole derivatives in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.25Induces apoptosis via caspase activation
MDA-MB-231 (Breast)0.5Inhibits NF-kB and promotes p53 activity
Ehrlich Ascites CarcinomaVariesTP inhibition leading to reduced tumor growth

These studies indicate that the compound may induce apoptosis through the activation of caspases and modulation of key apoptotic pathways.

The anticancer activity of this compound appears to be multifaceted:

  • Caspase Activation : The compound has been shown to activate caspases 9 and 3/7, which are crucial for the apoptotic process.
  • NF-kB Inhibition : By inhibiting NF-kB expression, the compound may prevent cancer cell survival and proliferation.
  • Promotion of Tumor Suppressor Genes : Increased expression of p53 and Bax has been observed, contributing to enhanced apoptosis.

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may possess additional biological activities:

  • Antimicrobial Activity : Some derivatives within the pyrazolo family have shown potential as antibacterial agents due to their ability to inhibit bacterial growth.
  • CNS Effects : Pyrazolo compounds have been explored for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies

In one notable case study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with the compound resulted in significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The study demonstrated that the compound not only reduced cell viability but also induced morphological changes indicative of apoptosis.

Q & A

(Basic) What are the standard synthetic routes for preparing this compound and its intermediates?

Answer: The synthesis involves multi-step heterocyclic chemistry, often leveraging triazenylpyrazole precursors (e.g., azide-alkyne cycloaddition) and solid-phase reactions to assemble the pyrazolo-triazole core. Key intermediates include tert-butyl-substituted pyrazole derivatives and substituted pyridine diamines. Reaction optimization typically requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of coupling agents. Purification methods like column chromatography or recrystallization are critical for isolating intermediates .

(Basic) Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) identifies substituent patterns and validates regioselectivity.
  • X-ray crystallography : SHELXL refinement resolves complex tautomerism or stereoelectronic effects in the pyrazolo-triazole system. For example, the tert-butyl group’s steric effects can be visualized via electron density maps .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.

(Advanced) How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Answer: Discrepancies often arise from dynamic equilibria (e.g., tautomerism) or solvent-dependent conformational changes. Mitigation strategies include:

  • Multi-technique validation : Cross-reference NMR data with variable-temperature X-ray studies to capture dynamic behavior.
  • Theoretical calculations : Density Functional Theory (DFT) simulations predict stable tautomers and validate experimental spectra .
  • In-situ crystallography : Monitor crystallization solvents (e.g., ethanol vs. acetonitrile) to identify solvent-influenced polymorphs .

(Advanced) What computational strategies optimize reaction conditions for synthesizing this compound?

Answer:

  • AI-driven models : Machine learning predicts optimal reaction parameters (e.g., temperature, catalyst loading) by training on historical kinetic data.
  • COMSOL Multiphysics : Simulate heat/mass transfer in heterogeneous reactions to avoid side products (e.g., overalkylation).
  • Molecular docking : Screen steric compatibility of tert-butyl groups with reaction transition states to improve yields .

(Advanced) How to design experiments to study tautomerism or dynamic behavior in solution vs. solid state?

Answer:

  • Variable-temperature NMR : Track chemical shift changes (e.g., pyrazole NH protons) to identify equilibrium states.
  • Time-resolved X-ray diffraction : Capture transient conformations during crystallization.
  • Solid-state NMR : Compare hydrogen-bonding networks in polymorphs.
  • DFT-MD simulations : Model solvent effects on tautomeric populations .

(Basic) What are key purification challenges for intermediates, and how are they addressed?

Answer: Challenges include isolating polar byproducts (e.g., unreacted azides) and separating regioisomers. Solutions:

  • Gradient elution chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Tert-butyl groups enhance solubility in non-polar solvents, aiding crystal growth.
  • HPLC-MS : Monitor reaction progress and detect low-abundance impurities .

(Advanced) Which theoretical frameworks guide mechanistic studies of its reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity in cycloaddition steps (e.g., HOMO-LUMO interactions between azides and alkynes).
  • Marcus theory : Models electron transfer in redox-active intermediates.
  • Molecular dynamics : Simulates steric hindrance from tert-butyl groups during nucleophilic substitutions .

(Advanced) How to validate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Expose samples to pH 2–12 buffers at 40–60°C for 1–4 weeks.
  • LC-MS degradation profiling : Identify hydrolysis products (e.g., pyrazole ring opening).
  • Thermogravimetric analysis (TGA) : Measure decomposition thresholds (>200°C typical for tert-butyl derivatives) .

(Basic) What safety considerations apply during synthesis?

Answer:

  • Azide handling : Use Schlenk lines for volatile azides; monitor pressure buildup.
  • Tert-butyl chloride derivatives : Employ cold traps to contain volatile byproducts.
  • Waste management : Neutralize acidic/basic residues before disposal .

(Advanced) How to integrate this compound into a broader research framework (e.g., drug discovery or materials science)?

Answer:

  • Structure-activity relationship (SAR) : Modify the 3-methylphenyl group to probe bioactivity or material properties.
  • Theoretical linkage : Align synthesis with conceptual frameworks like heterocyclic π-stacking or hydrogen-bonding motifs.
  • High-throughput screening : Use automated platforms to test derivatives in catalytic or biological assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE
Reactant of Route 2
Reactant of Route 2
N5-[6-TERT-BUTYL-3-(3-METHYLPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZOL-7-YLIDENE]-N2,N2-DIETHYL-6-METHYLPYRIDINE-2,5-DIAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.